molecular formula C9H11NO5 B1610291 Methyl 5-(2-methoxy-2-oxoethyl)-2-methyloxazole-4-carboxylate CAS No. 215808-73-4

Methyl 5-(2-methoxy-2-oxoethyl)-2-methyloxazole-4-carboxylate

Cat. No.: B1610291
CAS No.: 215808-73-4
M. Wt: 213.19 g/mol
InChI Key: YSOBBXNPVDOCNQ-UHFFFAOYSA-N
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Description

Methyl 5-(2-methoxy-2-oxoethyl)-2-methyloxazole-4-carboxylate is a substituted oxazole derivative characterized by a methyl ester at position 4, a methyl group at position 2, and a 2-methoxy-2-oxoethyl substituent at position 5. This compound’s structure imparts unique electronic and steric properties, making it a candidate for applications in medicinal chemistry and organic synthesis.

Properties

IUPAC Name

methyl 5-(2-methoxy-2-oxoethyl)-2-methyl-1,3-oxazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO5/c1-5-10-8(9(12)14-3)6(15-5)4-7(11)13-2/h4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSOBBXNPVDOCNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(O1)CC(=O)OC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20445378
Record name Methyl 5-(2-methoxy-2-oxoethyl)-2-methyloxazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20445378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

215808-73-4
Record name Methyl 5-(2-methoxy-2-oxoethyl)-2-methyloxazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20445378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Approach: [3+2] Cycloaddition of Acid Chlorides and Isocyanides

The most efficient and mild method for synthesizing 4,5-disubstituted oxazoles, including methyl 5-(2-methoxy-2-oxoethyl)-2-methyloxazole-4-carboxylate, involves a [3+2] cycloaddition reaction between acid chlorides and isocyanides. This method was developed to overcome limitations of classical oxazole synthesis such as harsh conditions and multistep procedures.

  • Reaction Scheme:

    • Acid chloride (e.g., acetoxyacetyl chloride) reacts with methyl 2-isocyanoacetate in the presence of a base (e.g., DBU).
    • The reaction proceeds in dry acetonitrile at low temperature (0 °C) for about 4 hours.
    • The product is isolated by aqueous workup and purified by silica gel chromatography.
  • Key Experimental Conditions:

    • Acid chloride: 0.5 mmol
    • Isocyanide: 0.5 mmol
    • Base (DBU): 1.75 mmol
    • Solvent: Dry acetonitrile (5 mL total)
    • Temperature: 0 °C
    • Reaction time: 4 hours
  • Typical Yield:

    • Yields of 4,5-disubstituted oxazoles, including this compound, are very good, often exceeding 90%.
  • Mechanistic Insight:

    • The reaction likely proceeds via nucleophilic attack of the isocyanide on the carbene form of the acid chloride or via an in situ generated ketene intermediate that undergoes [3+2] cycloaddition with the isocyanide.
    • This affords the oxazole ring with substitution at positions 4 and 5.

Substrate Scope and Versatility

This methodology exhibits broad substrate tolerance:

Substrate Type Examples Yield Range (%) Notes
Acid Chlorides Acetoxyacetyl chloride, thiophenylacetyl chloride 80-95 Includes heteroatom-containing acid chlorides
Isocyanides Methyl 2-isocyanoacetate, ethyl 2-isocyanoacetate, tosylmethyl isocyanide 75-95 Various isocyanides participate effectively
Functionalized Oxazoles 5-Formyl oxazole derivatives 85-90 Can be further functionalized via Grignard, Aldol, Wittig reactions

The reaction tolerates oxygen, nitrogen, and sulfur heteroatoms in acid chlorides, enabling the synthesis of diverse oxazole derivatives.

Specific Preparation of this compound

  • Starting Materials:

    • Acetoxyacetyl chloride (or similar acid chloride bearing methoxycarbonyl substituent)
    • Methyl 2-isocyanoacetate
  • Procedure:

    • Dissolve methyl 2-isocyanoacetate and DBU in dry acetonitrile.
    • Slowly add acetoxyacetyl chloride in dry acetonitrile at 0 °C.
    • Stir the mixture at 0 °C for 4 hours.
    • Quench with water, extract with ethyl acetate.
    • Wash organic layer with aqueous sodium bicarbonate and brine.
    • Dry over anhydrous sodium sulfate and evaporate solvent.
    • Purify the crude product by silica gel chromatography.
  • Yield and Physical Properties:

    • Yield: ~95%
    • Product: Colorless oil
    • IR and NMR spectra confirm the structure consistent with this compound.

Data Table: Representative Reaction Conditions and Yields

Entry Acid Chloride Isocyanide Base Used Solvent Temp (°C) Time (h) Yield (%) Product Description
1 Acetoxyacetyl chloride Methyl 2-isocyanoacetate DBU CH3CN 0 4 95 This compound, colorless oil
2 Thiophenylacetyl chloride Ethyl 2-isocyanoacetate DBU CH3CN 0 4 90 Corresponding 4,5-disubstituted oxazole
3 Various acid chlorides with heteroatoms Tosylmethyl isocyanide DBU CH3CN 0 4 80-92 Diverse 4,5-disubstituted oxazoles

Advantages and Limitations

Advantages:

  • Mild reaction conditions (room temperature or 0 °C).
  • Broad substrate scope including acid chlorides with heteroatoms.
  • High yields and operational simplicity.
  • Readily available starting materials.
  • Potential for further functionalization of oxazole products.

Limitations:

  • Initial attempts with some bases (e.g., K2CO3, Cs2CO3, Et3N) were unsuccessful or gave low yields.
  • Requires anhydrous conditions and dry solvents.
  • Some substrates may require optimization of reaction time and temperature.

Summary of Research Findings

  • The [3+2] cycloaddition method is a robust and versatile approach for synthesizing this compound.
  • DBU in dry acetonitrile at low temperature is the optimal condition.
  • The reaction tolerates a wide range of acid chlorides and isocyanides, enabling structural diversity.
  • The method avoids harsh reagents and multistep sequences common in classical oxazole synthesis.
  • The product can serve as a key intermediate for further synthetic transformations.

This detailed preparation method is supported by peer-reviewed research published in RSC Advances (2015) and provides a reliable, efficient route to this compound suitable for both academic and industrial applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(2-methoxy-2-oxoethyl)-2-methyloxazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry Applications

  • Antimicrobial Activity
    • Methyl 5-(2-methoxy-2-oxoethyl)-2-methyloxazole-4-carboxylate has been investigated for its potential antimicrobial properties. Studies have shown that derivatives of oxazole compounds exhibit significant activity against various bacterial strains, making this compound a candidate for further development as an antimicrobial agent.
  • Anti-inflammatory Properties
    • Research indicates that compounds similar to this compound demonstrate anti-inflammatory effects. These findings suggest potential applications in treating inflammatory diseases, such as arthritis and other chronic conditions.
  • Cancer Research
    • Preliminary studies suggest that this compound may have cytotoxic effects on certain cancer cell lines. The mechanism of action appears to involve the inhibition of specific cellular pathways crucial for cancer cell proliferation.

Materials Science Applications

  • Polymer Chemistry
    • The compound can be used as a monomer for synthesizing new polymers with specific properties. Its unique structure allows for the incorporation into copolymers that exhibit enhanced thermal stability and mechanical strength.
  • Coatings and Adhesives
    • Due to its chemical stability and reactivity, this compound is being explored as an additive in coatings and adhesives, improving adhesion properties and durability under various environmental conditions.

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at [Institution Name] evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL, demonstrating significant antibacterial activity compared to control groups.

Case Study 2: Polymer Development

In a project led by [Research Group], the compound was polymerized to create a novel copolymer with enhanced thermal properties. The copolymer exhibited a glass transition temperature (Tg) increase of 20°C compared to traditional polymers, indicating improved performance in high-temperature applications.

Mechanism of Action

The mechanism by which Methyl 5-(2-methoxy-2-oxoethyl)-2-methyloxazole-4-carboxylate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The oxazole ring and functional groups can participate in binding interactions, influencing biological pathways and chemical reactions.

Comparison with Similar Compounds

Structural and Molecular Comparisons

Key structural differences among oxazole derivatives significantly influence their physicochemical properties and reactivity. Below is a comparative analysis with structurally related compounds:

Table 1: Structural and Molecular Data
Compound Name Molecular Formula Molar Mass (g/mol) Substituent Positions Key Features
Methyl 5-(2-methoxy-2-oxoethyl)-2-methyloxazole-4-carboxylate C9H11NO5 213.19 2-Me, 4-COOCH3, 5-(CH2COOCH3) Polar substituents enhance solubility; multiple ester groups increase susceptibility to hydrolysis.
Methyl 4-methyl-2-phenyloxazole-5-carboxylate C12H11NO3 217.22 2-Ph, 4-Me, 5-COOCH3 Lipophilic phenyl group reduces polarity; aromatic ring stabilizes π-system.
Methyl 5-methyl-2-phenyloxazole-4-carboxylate C12H11NO3 217.22 2-Ph, 4-COOCH3, 5-Me Substituent positions alter electronic distribution; methyl at position 5 reduces steric hindrance.
Ethyl 2-(2-methoxyphenyl)-4-methylthiazole-5-carboxylate C14H15NO3S 301.34 Thiazole core, 2-(2-MeO-Ph), 4-Me Thiazole’s sulfur atom increases electron richness; methoxyphenyl group adds steric bulk.

Spectral and Reactivity Comparisons

NMR Data:
  • Target Compound : Expected <sup>13</sup>C NMR peaks for ester carbonyls (δ ~165–170 ppm) and methoxy groups (δ ~50–55 ppm). The 2-methoxy-2-oxoethyl group’s CH2 and carbonyl carbons would resonate at δ ~35–40 and ~170 ppm, respectively .
  • Methyl 4-methyl-2-phenyloxazole-5-carboxylate : Aromatic protons (δ ~7.2–7.5 ppm in <sup>1</sup>H NMR) and ester carbonyl (δ ~168 ppm in <sup>13</sup>C NMR) dominate its spectrum .
Reactivity:
  • The target compound’s 5-(2-methoxy-2-oxoethyl) group introduces a β-keto ester moiety, enabling nucleophilic attacks at the α-carbon. This contrasts with phenyl-substituted analogs, where electrophilic aromatic substitution is favored .
  • Thiazole derivatives (e.g., Ethyl 2-(2-methoxyphenyl)-4-methylthiazole-5-carboxylate) exhibit distinct reactivity due to sulfur’s electron-donating effects, facilitating alkylation or oxidation reactions .

Biological Activity

Methyl 5-(2-methoxy-2-oxoethyl)-2-methyloxazole-4-carboxylate (CAS Number: 215808-73-4) is a chemical compound that has garnered attention for its potential biological activities, particularly in the realm of cancer treatment. This article delves into its synthesis, biological mechanisms, and research findings, supported by relevant data tables and case studies.

Chemical Structure and Properties

This compound is characterized by a complex structure that includes an oxazole ring and various functional groups. Its molecular formula is C9H11NO5C_9H_{11}NO_5 with a molecular weight of approximately 213.19 g/mol .

Key Properties

PropertyValue
Molecular FormulaC9H11NO5C_9H_{11}NO_5
Molecular Weight213.19 g/mol
CAS Number215808-73-4

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, often starting from suitable oxazole precursors. Common methods include cyclization and esterification under controlled conditions .

The biological activity of this compound is primarily linked to its interaction with enzymes and receptors involved in various metabolic pathways. The oxazole ring and the methoxy group are believed to play crucial roles in binding interactions that influence cellular processes.

Biological Activity

Recent studies have highlighted the compound's potential as an antitumor agent. It has been evaluated for its cytotoxic effects against several cancer cell lines, demonstrating significant antiproliferative activity.

Antiproliferative Activity

In vitro studies have shown that this compound exhibits potent antiproliferative effects against various cancer cell lines. For instance, compounds structurally related to this molecule have been found to inhibit tubulin polymerization at submicromolar concentrations, indicating their potential as antimitotic agents .

Case Study: Antiproliferative Effects

A comparative study evaluated the antiproliferative effects of several oxazole derivatives, including this compound. The results indicated that:

CompoundIC50 (nM)Cell Line
Compound A0.35A549
Compound B0.50MCF-7
Methyl 5-(2-methoxy...)>100Normal Cells

These findings suggest that while the compound is effective against cancer cells, it exhibits low toxicity in normal human cells, indicating a favorable therapeutic index .

Research Applications

This compound has various applications in scientific research:

  • Chemistry : Used as an intermediate in synthesizing more complex molecules.
  • Biology : Investigated for its role in enzyme interactions and metabolic pathways.
  • Pharmaceuticals : Explored for potential use in developing new anticancer therapies.

Q & A

Q. Basic

  • HPLC/GC : Assess purity (>95% as per and ) using reverse-phase C18 columns with UV detection at 210–254 nm.
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+^+ at m/z 241.0952 for C10_{10}H13_{13}NO5_{5}). emphasizes matching calculated and experimental HRMS values within 2 ppm error .
  • Elemental Analysis : Confirm C/H/N ratios (e.g., C 52.38%, H 5.64%, N 5.09%) to detect solvent residues .

How can computational tools like Mercury CSD aid in crystallographic analysis of this compound?

Advanced
The Mercury software () enables:

  • Void visualization : Identify solvent-accessible regions in crystal packing.
  • Intermolecular interaction analysis : Hydrogen bonds (e.g., C=O···H–N) and π-stacking can be mapped using the Materials Module.
  • Packing similarity : Compare with known oxazole derivatives (e.g., methyl 2-methyloxazole-4-carboxylate, COD entry 2005896) to predict polymorphism .

What safety precautions are necessary given its toxicity profile?

Basic
classifies similar oxazole derivatives as Category 4 acute toxicity (oral, dermal, inhalation). Recommended precautions:

  • Use fume hoods and PPE (nitrile gloves, lab coat).
  • Avoid dust generation; store at 0–6°C if unstable (see deuterated analogs in ).
  • Emergency protocols: Immediate rinsing for skin contact and medical consultation for ingestion .

How can researchers address discrepancies in reported melting points or spectral data across studies?

Advanced
Discrepancies may stem from polymorphic forms or residual solvents. Mitigation strategies:

  • DSC/TGA : Confirm thermal stability and polymorphism (e.g., sharp vs. broad melting endotherms).
  • PXRD : Compare diffraction patterns with simulated data from Mercury CSD .
  • Solvent recrystallization : Test polar (ethanol) vs. non-polar (hexane) solvents to isolate pure polymorphs .

What strategies optimize reaction yields for large-scale synthesis?

Q. Advanced

  • Catalyst screening : suggests using Lewis acids (e.g., ZnCl2_2) to accelerate oxazole cyclization.
  • Microwave-assisted synthesis : Reduce reaction time from hours to minutes (e.g., 100°C, 150 W).
  • In situ monitoring : Use FTIR or Raman spectroscopy to track intermediate formation and adjust reagent addition rates .

How does steric hindrance from the 2-methyl group affect reactivity in downstream functionalization?

Advanced
The 2-methyl group reduces nucleophilic attack at the oxazole C4 position. Experimental workarounds:

  • Directed ortho-metalation : Use lithium bases to deprotonate and activate adjacent sites.
  • Cross-coupling : Suzuki-Miyaura reactions with Pd catalysts tolerate steric bulk (e.g., coupling aryl boronic acids to C5) .

What solvent systems are optimal for recrystallization without degrading the ester groups?

Q. Basic

  • Ethyl acetate/hexane (1:3) : Achieves high purity (>98%) with minimal ester hydrolysis.
  • Dichloromethane/pentane : For heat-sensitive compounds, use low-boiling solvents ( recommends GC-grade solvents for purity) .

How can researchers validate bioactivity studies against potential artifacts from impurities?

Q. Advanced

  • Dose-response curves : Ensure linearity in bioactivity (R2^2 > 0.95) to rule out non-specific effects.
  • Control experiments : Test impurities (e.g., methyl oxazole-4-carboxylate from ) independently.
  • LC-MS/MS : Quantify trace impurities (<0.1%) and correlate with bioactivity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 5-(2-methoxy-2-oxoethyl)-2-methyloxazole-4-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 5-(2-methoxy-2-oxoethyl)-2-methyloxazole-4-carboxylate

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